REACTION_SMILES
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[CH3:20][C:21]([CH3:22])=[O:23].[CH3:24][C:25](=[O:26])[OH:27].[Cl:28][CH:29]([Cl:30])[CH3:31].[NH2:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[nH:7][c:8]([C:11](=[O:12])[N:13]3[CH2:14][CH2:15][N:16]([CH3:19])[CH2:17][CH2:18]3)[n:9][c:10]12>>[NH:1]([c:2]1[cH:3][cH:4][cH:5][c:6]2[nH:7][c:8]([C:11](=[O:12])[N:13]3[CH2:14][CH2:15][N:16]([CH3:19])[CH2:17][CH2:18]3)[n:9][c:10]12)[CH:21]([CH3:20])[CH3:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCN(C(=O)c2nc3c(N)cccc3[nH]2)CC1
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Name
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Type
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product
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Smiles
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CC(C)Nc1cccc2[nH]c(C(=O)N3CCN(C)CC3)nc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |